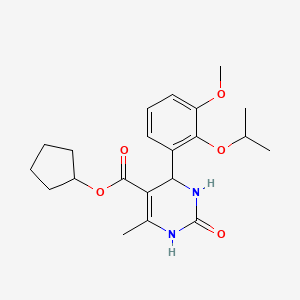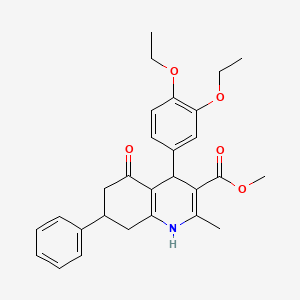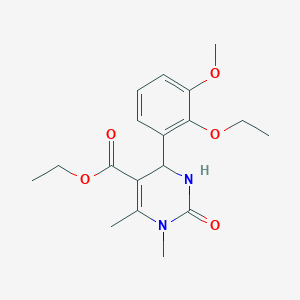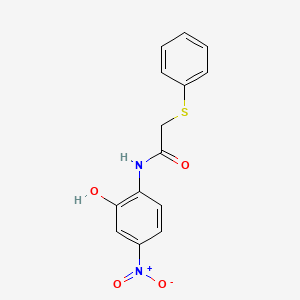
5-(4-biphenylyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide
Descripción general
Descripción
5-(4-biphenylyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide (also known as JP4-039) is a chemical compound that has been widely studied for its potential use as a therapeutic agent. This compound belongs to the family of pyrazine derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of JP4-039 is not fully understood. However, it has been proposed that JP4-039 exerts its protective effects by scavenging reactive oxygen species (ROS) and inhibiting the activation of the NLRP3 inflammasome. ROS are highly reactive molecules that can cause damage to cells and tissues, while the NLRP3 inflammasome is a complex of proteins that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
JP4-039 has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its protective effects against IRI, JP4-039 has been reported to improve mitochondrial function, reduce oxidative stress, and inhibit apoptosis. Moreover, JP4-039 has been found to have a positive effect on glucose metabolism, which may be beneficial in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
JP4-039 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. Moreover, JP4-039 has been found to be non-toxic and well-tolerated in animal studies. However, JP4-039 has some limitations as well. For example, its mechanism of action is not fully understood, and more research is needed to elucidate its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for the study of JP4-039. First, more research is needed to understand its mechanism of action and pharmacological properties. Second, the potential use of JP4-039 in the treatment of other pathological conditions, such as diabetes and cancer, should be explored. Third, the development of novel derivatives of JP4-039 with improved pharmacological properties may be a promising avenue of research. Finally, clinical trials are needed to evaluate the safety and efficacy of JP4-039 in humans.
Aplicaciones Científicas De Investigación
JP4-039 has been primarily studied for its potential use as a therapeutic agent in the treatment of ischemia-reperfusion injury (IRI). IRI is a pathological condition that occurs when blood flow is restored to an organ or tissue after a period of ischemia (lack of blood flow). This process can lead to tissue damage and inflammation, which can further exacerbate the injury. JP4-039 has been found to protect against IRI in various organs, including the heart, liver, and kidney.
Propiedades
IUPAC Name |
2,2,3,3-tetramethyl-4-oxido-5-(4-phenylphenyl)pyrazin-1-ium 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-19(2)20(3,4)22(24)18(14-21(19)23)17-12-10-16(11-13-17)15-8-6-5-7-9-15/h5-14H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTSCCZJDFEHFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C([N+](=O)C=C(N1[O-])C2=CC=C(C=C2)C3=CC=CC=C3)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[2-(4-biphenylyloxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4164317.png)
![1-[3-(5-isopropyl-2-methylphenoxy)propyl]-1H-benzimidazole oxalate](/img/structure/B4164324.png)
![4-methoxy-N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4164332.png)
![N-{[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4164334.png)
![2-[3-(3-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4164347.png)
![4-[(dimethylamino)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B4164354.png)


![tetrahydro-2-furanylmethyl 4-(1,3-benzodioxol-5-yl)-7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4164365.png)

![ethyl 4-[2-(cyclopentyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4164371.png)
![methyl 3-{[4-(acetylamino)benzoyl]amino}benzoate](/img/structure/B4164384.png)
